2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound featuring an isoxazole ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of a hydroxylamine derivative with a chlorophenyl-substituted aldehyde or ketone under acidic conditions. The resulting isoxazole intermediate is then reacted with 3-methoxypropylamine to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.
Reduction: : The isoxazole ring can be reduced to form an isoxazolidine derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Isoxazolidine derivatives.
Substitution: : Amides or other substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isoxazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new treatments for various diseases.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide exerts its effects involves binding to specific molecular targets. The isoxazole ring and chlorophenyl group can interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: : Lacks the methoxypropyl group.
2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanol: : Contains an ethanol group instead of acetamide.
2-(5-(4-chlorophenyl)isoxazol-3-yl)propanamide: : Has a propyl group instead of methoxypropyl.
Uniqueness
The presence of the methoxypropyl group in 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide distinguishes it from similar compounds. This group can enhance the compound's solubility and reactivity, making it more suitable for certain applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-20-8-2-7-17-15(19)10-13-9-14(21-18-13)11-3-5-12(16)6-4-11/h3-6,9H,2,7-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDVQMSJAMLYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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